molecular formula C26H26N4O3S2 B11629223 9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11629223
M. Wt: 506.6 g/mol
InChI Key: BLGZTWKUUDTCNE-BKUYFWCQSA-N
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Description

9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-A]pyrimidin-4-one core. The final steps involve the addition of the methyl and tetrahydro-2-furanylmethyl groups under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one: This compound shares a similar core structure but differs in the functional groups attached.

    3-Methyl-2-butanol: Although structurally different, this compound is used for comparison in terms of reactivity and applications.

Uniqueness

9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H26N4O3S2

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O3S2/c1-16-7-9-18(10-8-16)15-30-25(32)21(35-26(30)34)13-20-22(27-14-19-6-4-12-33-19)28-23-17(2)5-3-11-29(23)24(20)31/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3/b21-13-

InChI Key

BLGZTWKUUDTCNE-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCC5CCCO5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCC5CCCO5)SC2=S

Origin of Product

United States

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